5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
CAS No.:
Cat. No.: VC9720642
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O2 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | 5-[(2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C21H19N3O2/c25-21-23-18-11-10-17(12-19(18)24-21)22-13-16-8-4-5-9-20(16)26-14-15-6-2-1-3-7-15/h1-12,22H,13-14H2,(H2,23,24,25) |
| Standard InChI Key | ORHSAEUEUGOHMC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4 |
Introduction
Synthesis and Chemical Reactions
The synthesis of benzimidazole derivatives typically involves multiple steps, including condensation reactions and substitutions. These processes require careful control of reaction conditions to maximize yield and purity. Common reactions include oxidation, reduction, and nucleophilic substitution, which can modify the compound's substituents and enhance its reactivity.
Biological Activity and Potential Applications
Benzimidazole derivatives are known for their biological activities, which can include antimicrobial, antiviral, and anticancer properties. The specific biological activity of 5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one would depend on its ability to interact with biological targets such as enzymes and receptors. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-{[3-(Benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | Benzyloxy group on the third position | Antimicrobial, anticancer | Different positioning of the benzyloxy group |
| 5-{[4-(Benzyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | Methoxy group instead of bromine | Potential anticancer properties | Methoxy enhances solubility |
| 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | Simpler analog without the benzyloxy group | Antimicrobial properties | Basic benzimidazole structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume